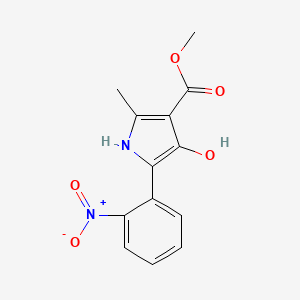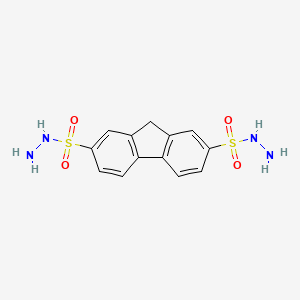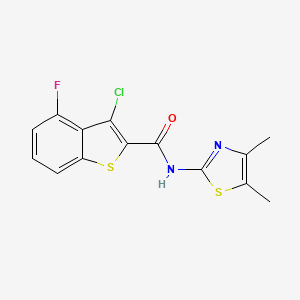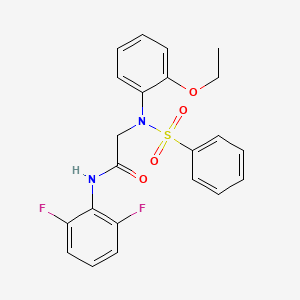![molecular formula C24H21NO3S2 B4535056 3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4535056.png)
3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves multi-step chemical reactions starting from readily available precursors. For compounds similar to the one , a common synthetic approach might involve the Knoevenagel condensation to introduce the methylene bridge, followed by cyclization reactions to form the thiazolidinone core. The dimethoxyphenyl and naphthyl groups can be introduced through specific electrophilic aromatic substitution reactions or coupling reactions depending on the synthetic route chosen (Fresneau et al., 1998).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is crucial for their biological activity and chemical properties. X-ray crystallography and molecular modeling are common techniques used to analyze the structure. These studies provide insights into the conformation of the molecule, the spatial arrangement of functional groups, and potential interactions with biological targets. For related compounds, structural analysis has shown that the presence of substituents such as naphthyl and dimethoxyphenyl groups can significantly affect the molecule's conformation and, consequently, its reactivity and interaction with enzymes or receptors (Delgado et al., 2005).
Chemical Reactions and Properties
Thiazolidinone derivatives can participate in various chemical reactions, primarily due to the reactive sites present in their structure. These include the carbonyl group in the thiazolidinone ring, the methylene bridge, and any functional groups present on the aromatic rings. Such compounds can undergo reactions like nucleophilic addition, condensation, and cycloaddition, which can be utilized to further modify the structure or to synthesize complex derivatives with enhanced biological activities. The reactivity pattern of these molecules is influenced by the electronic effects of the substituents and the steric hindrance they introduce (Nakamori et al., 1988).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. For thiazolidinone derivatives, these properties are critical for determining their suitability for various applications, including pharmaceuticals. The introduction of specific functional groups can enhance solubility in certain solvents, which is vital for bioavailability in drug design. The crystal structure, determined through X-ray crystallography, provides information on the molecular packing, which can affect the compound's stability and reactivity (Pinto et al., 2018).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, including acidity, basicity, and redox potential, are pivotal in dictating their chemical behavior and biological activity. These properties are influenced by the electronic nature of the substituents and the overall molecular structure. Studies involving computational chemistry and spectroscopic analysis can provide valuable insights into the electronic structure, molecular orbitals, and potential sites of reactivity within the molecule. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and biological systems (Belkafouf et al., 2019).
Propiedades
IUPAC Name |
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3S2/c1-27-20-11-10-16(14-21(20)28-2)12-13-25-23(26)22(30-24(25)29)15-18-8-5-7-17-6-3-4-9-19(17)18/h3-11,14-15H,12-13H2,1-2H3/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFBNIYUPPSLCH-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/SC2=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(naphthalen-1-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4534977.png)


![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4534997.png)




![N-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4535038.png)
![1-(4-methoxybenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4535040.png)

![2,2'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetic acid](/img/structure/B4535055.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B4535060.png)
![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4535062.png)